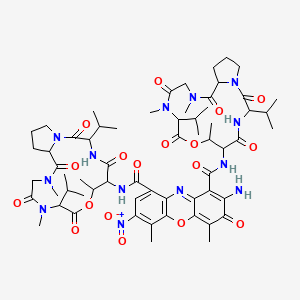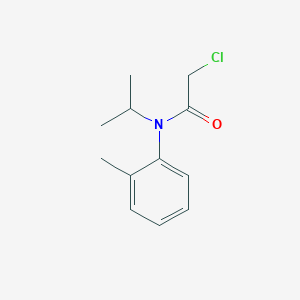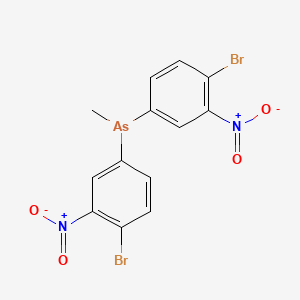
Bis(4-bromo-3-nitrophenyl)(methyl)arsane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-bromo-3-nitrophenyl)(methyl)arsane is an organoarsenic compound characterized by the presence of two 4-bromo-3-nitrophenyl groups attached to a central arsenic atom, which is also bonded to a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(4-bromo-3-nitrophenyl)(methyl)arsane typically involves the reaction of 4-bromo-3-nitroaniline with methylarsenic dichloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Bis(4-bromo-3-nitrophenyl)(methyl)arsane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: Arsenic oxides and corresponding nitro derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Compounds with substituted functional groups replacing the bromine atoms.
Aplicaciones Científicas De Investigación
Bis(4-bromo-3-nitrophenyl)(methyl)arsane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of bis(4-bromo-3-nitrophenyl)(methyl)arsane involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
- Bis(4-chloro-3-nitrophenyl)(methyl)arsane
- Bis(4-bromo-3-nitrophenyl)(ethyl)arsane
- Bis(4-bromo-3-nitrophenyl)(phenyl)arsane
Uniqueness
Bis(4-bromo-3-nitrophenyl)(methyl)arsane is unique due to the specific combination of bromine and nitro groups on the phenyl rings, as well as the presence of a methyl group attached to the arsenic atom. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
5449-91-2 |
|---|---|
Fórmula molecular |
C13H9AsBr2N2O4 |
Peso molecular |
491.95 g/mol |
Nombre IUPAC |
bis(4-bromo-3-nitrophenyl)-methylarsane |
InChI |
InChI=1S/C13H9AsBr2N2O4/c1-14(8-2-4-10(15)12(6-8)17(19)20)9-3-5-11(16)13(7-9)18(21)22/h2-7H,1H3 |
Clave InChI |
SWGYPHHJJJFLNL-UHFFFAOYSA-N |
SMILES canónico |
C[As](C1=CC(=C(C=C1)Br)[N+](=O)[O-])C2=CC(=C(C=C2)Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


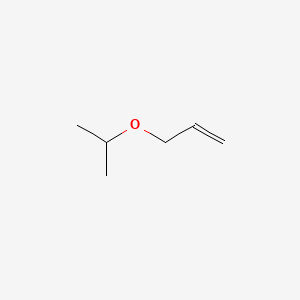
![1,1'-(Methanediyldibenzene-4,1-diyl)bis[3-(2-chloroethyl)urea]](/img/structure/B14726941.png)


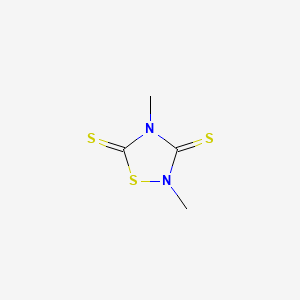
![1-Thia-4-azaspiro[4.5]dec-3-ene, 2,2-dimethyl-](/img/structure/B14726979.png)
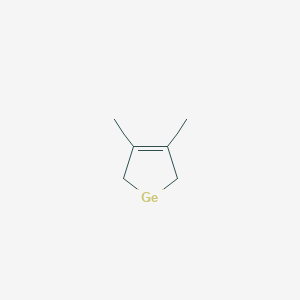


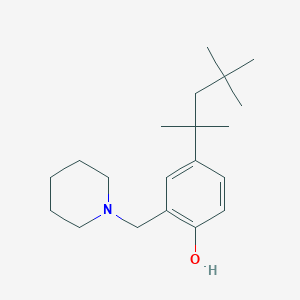
![2-[3-(3-Nitrophenyl)acryloyl]benzoic acid](/img/structure/B14727009.png)
